

A Technical Guide to the Chemical Structure Elucidation of Procyanidin B3

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Compound of Interest

Compound Name: Procyanidin B3

Cat. No.: B1679152

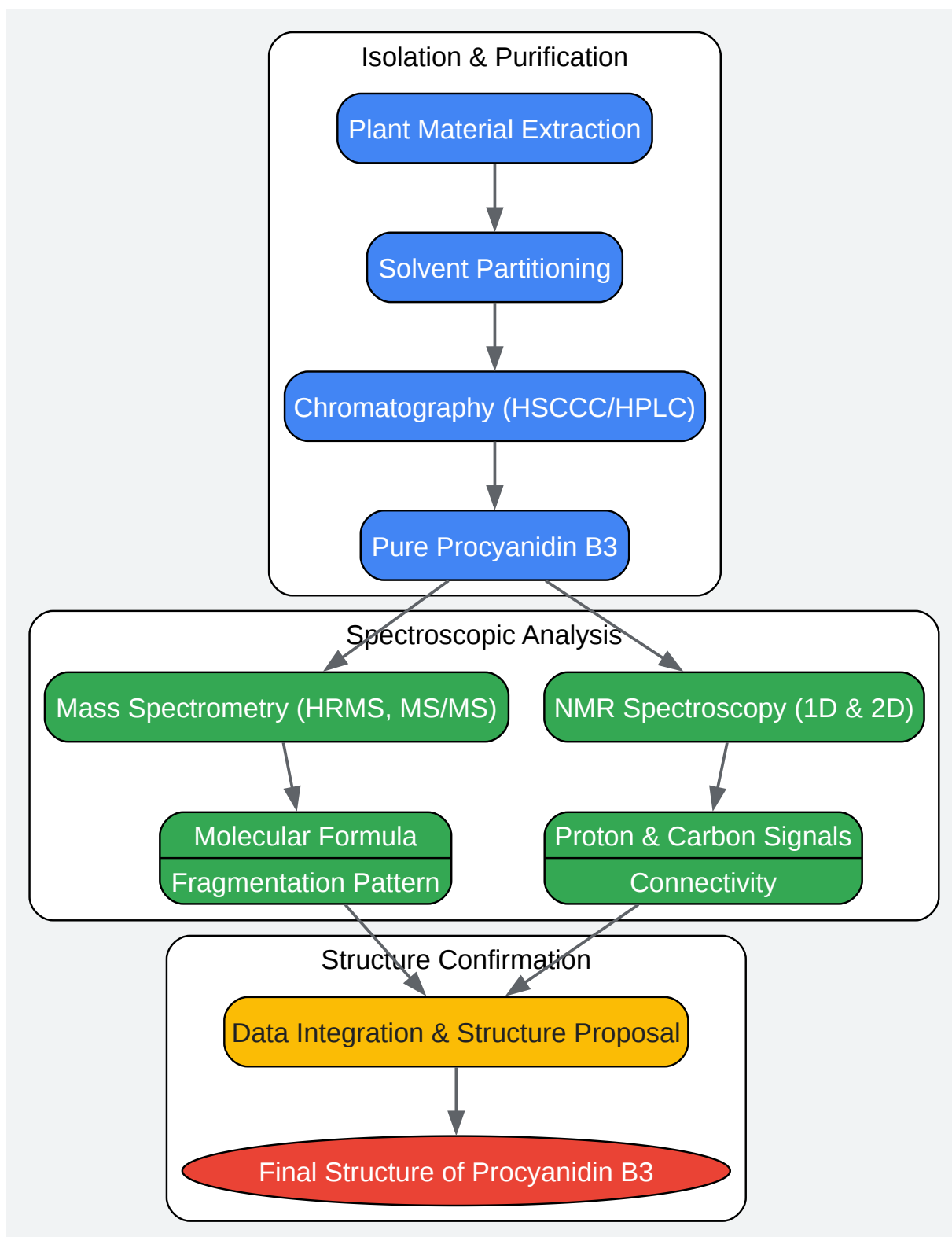
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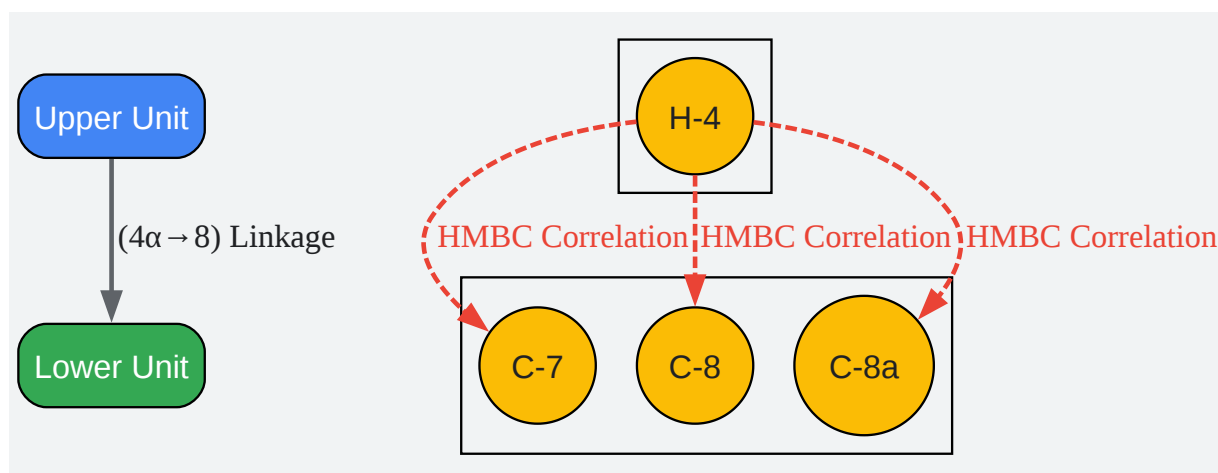
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of **Procyanidin B3**, a dimeric B-type proanthocyanidin. **Procyanidin B3** is of significant interest in various fields due to its antioxidant, anti-inflammatory, and potential therapeutic properties.^{[1][2][3]} A precise understanding of its structure is paramount for structure-activity relationship (SAR) studies and further drug development.

Chemical Structure of Procyanidin B3

Procyanidin B3 is a biflavonoid consisting of two (+)-catechin units.^[1] The two monomers are linked via a C4-C8 bond with an alpha configuration ($4\alpha \rightarrow 8$).^{[1][4]} The systematic IUPAC name for **Procyanidin B3** is (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.^[1] Its molecular formula is C₃₀H₂₆O₁₂, with a molar mass of 578.52 g/mol.^[4]





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